N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the 4-chlorophenyl group and the benzenesulfonamide moiety in its structure suggests potential biological and chemical activities.
Preparation Methods
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other reagents.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.
Sulfonamide Formation: The oxadiazole intermediate is then reacted with benzenesulfonyl chloride and isopropylamine to form the final compound.
Chemical Reactions Analysis
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Due to its structural features, it is being investigated for its potential antiviral, antibacterial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interaction: It can interact with proteins involved in signal transduction pathways, affecting cellular processes.
Pathways: The compound may influence pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzenesulfonamide can be compared with other similar compounds:
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activities.
Sulfonamides: Compounds with the sulfonamide group have diverse applications in medicine and industry.
Chlorophenyl Derivatives: These compounds are known for their antimicrobial and anticancer properties
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in a range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
838893-35-9 |
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Molecular Formula |
C18H18ClN3O3S |
Molecular Weight |
391.9g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-13(2)22(26(23,24)16-6-4-3-5-7-16)12-17-20-18(21-25-17)14-8-10-15(19)11-9-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
GBRSYWFATAHOKS-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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